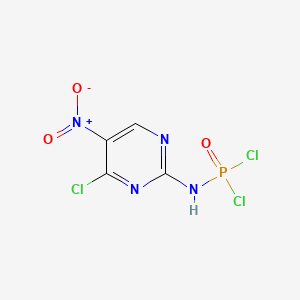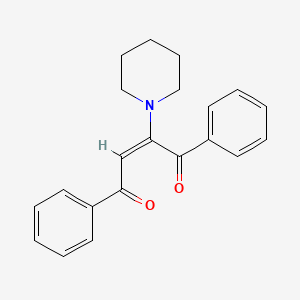
3-methoxy-4-methyldotriacontane-9,11-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methoxy-4-methyldotriacontane-9,11-diol is a long-chain aliphatic compound with the molecular formula C33H68O3 This compound features a methoxy group at the 3rd position, a methyl group at the 4th position, and hydroxyl groups at the 9th and 11th positions on a dotriacontane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-4-methyldotriacontane-9,11-diol typically involves multi-step organic synthesis techniques. One common approach is the stepwise elongation of a shorter aliphatic chain, followed by functional group modifications. Key steps may include:
Chain Elongation: Using Grignard reagents or organolithium compounds to extend the carbon chain.
Functional Group Introduction: Introducing methoxy and methyl groups through selective alkylation reactions.
Hydroxylation: Adding hydroxyl groups at specific positions using controlled oxidation reactions.
Industrial Production Methods
Industrial production of this compound, if required in large quantities, would likely involve similar synthetic routes but optimized for scale. This could include the use of continuous flow reactors for better control over reaction conditions and yields.
化学反应分析
Types of Reactions
3-Methoxy-4-methyldotriacontane-9,11-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen functionalities, yielding a more saturated hydrocarbon.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or LiAlH4 (Lithium aluminium hydride).
Substitution: Nucleophilic substitution reactions using reagents like NaH (Sodium hydride) or organometallic reagents.
Major Products
Oxidation: Formation of ketones or aldehydes at the hydroxyl positions.
Reduction: Formation of a more saturated hydrocarbon chain.
Substitution: Introduction of new functional groups in place of methoxy or methyl groups.
科学研究应用
Chemistry: Used as a model compound to study long-chain aliphatic hydrocarbons and their reactivity.
Biology: Investigated for its potential role in biological membranes and lipid interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用机制
The mechanism of action of 3-methoxy-4-methyldotriacontane-9,11-diol is not fully understood, but it is believed to interact with cellular membranes and proteins due to its amphiphilic nature. The hydroxyl groups may form hydrogen bonds with biological molecules, while the long aliphatic chain can integrate into lipid bilayers, affecting membrane fluidity and function.
相似化合物的比较
Similar Compounds
3-Methyldotriacontane: Lacks the methoxy and hydroxyl groups, making it less reactive.
4-Methyldotriacontane: Similar structure but without the methoxy and hydroxyl groups.
9,11-Dihydroxydotriacontane: Lacks the methoxy and methyl groups, affecting its solubility and reactivity.
Uniqueness
3-Methoxy-4-methyldotriacontane-9,11-diol is unique due to the presence of both methoxy and hydroxyl groups, which confer distinct chemical properties and potential biological activities. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
10539-55-6 |
|---|---|
分子式 |
C34H70O3 |
分子量 |
526.9 g/mol |
IUPAC 名称 |
3-methoxy-4-methyldotriacontane-9,11-diol |
InChI |
InChI=1S/C34H70O3/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-28-32(35)30-33(36)29-26-25-27-31(3)34(6-2)37-4/h31-36H,5-30H2,1-4H3 |
InChI 键 |
IVPFDOZWCWTFPQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCCCCC(CC(CCCCC(C)C(CC)OC)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14727878.png)





![(4-{[(Carbamoylsulfanyl)acetyl]amino}phenyl)acetic acid](/img/structure/B14727925.png)


![(2S)-2-amino-5-[[(2R)-3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyldisulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B14727936.png)


![3-[3-(3,4-Dimethoxyphenyl)propyl]-6-methyloxane-2,4-dione](/img/structure/B14727950.png)
